trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride

Description

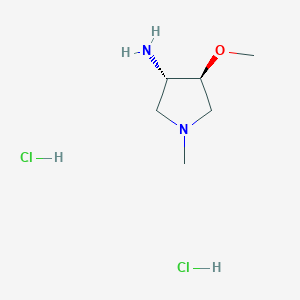

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride (CAS: Not explicitly provided) is a pyrrolidinamine derivative characterized by a methoxy group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its dihydrochloride salt form enhances water solubility, making it suitable for reactions requiring aqueous conditions . Commercial availability is confirmed through suppliers like ECHEMI, which lists the compound in industrial-grade packaging (e.g., 25 kg drums) .

Properties

IUPAC Name |

(3S,4S)-4-methoxy-1-methylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-8-3-5(7)6(4-8)9-2;;/h5-6H,3-4,7H2,1-2H3;2*1H/t5-,6-;;/m0../s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLVDRWLILONZCF-USPAICOZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C(C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H]([C@H](C1)OC)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride typically involves the reaction of 4-methoxy-1-methylpyrrolidine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process may involve the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The compound is often produced in bulk quantities for use in research and development .

Chemical Reactions Analysis

Types of Reactions: trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of various substituted pyrrolidines.

Scientific Research Applications

trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is used in a wide range of scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues in the Pyrrolidinamine Class

The compound shares structural similarities with other substituted pyrrolidinamines. For example:

- 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride: A pyrazolopyridine derivative with a methyl group and amine functionality.

- Azoamidine Dihydrochloride Derivatives (e.g., 2,2’-azobis[2-methyl-N-phenylpropionamidine] dihydrochloride): These compounds contain azo linkages and amidine groups, making them water-soluble initiators for polymerization.

Functional Group Analysis

- Amine Functionality : The primary amine at the 3-position, protonated as a dihydrochloride salt, contrasts with secondary or tertiary amines in related compounds (e.g., 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride), which may affect nucleophilicity and biological activity .

Data Table: Key Properties of trans-4-Methoxy-1-methyl-3-pyrrolidinamine Dihydrochloride and Analogues

| Compound Name | Molecular Formula (Salt Form) | Key Substituents | Primary Applications |

|---|---|---|---|

| This compound | C₇H₁₇Cl₂N₂O (dihydrochloride) | 4-methoxy, 1-methyl, 3-amine | Synthetic intermediate, R&D |

| 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride | C₇H₉ClN₄ | Pyrazolopyridine, 3-amine | Pharmaceutical research |

| 2,2’-Azobis[2-methyl-N-phenylpropionamidine] dihydrochloride | C₂₀H₂₆Cl₂N₆ | Azo linkage, amidine groups | Polymerization initiator |

Pharmacological Potential

- 1-Methyl-1H-pyrazolo[4,3-c]pyridin-3-amine Hydrochloride : Demonstrated versatility in drug discovery, particularly in kinase inhibition and agrochemical development .

- This compound: No direct pharmacological studies are cited in available literature, though pyrrolidinamines are commonly explored for CNS activity (e.g., dopamine reuptake inhibition).

Stability and Handling Considerations

Biological Activity

Trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by a methoxy group at the fourth position and a methyl group at the first position of the pyrrolidine ring, which influences its pharmacological profile.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 188.07 g/mol. The structural representation is as follows:

This compound primarily functions as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This interaction is crucial for modulating glutamate activity, which plays a significant role in neuroplasticity and memory processes. By inhibiting excessive glutamate signaling, it may help prevent excitotoxicity, a mechanism implicated in various neurological disorders, including Alzheimer's disease and other forms of dementia .

Biological Activities

Research has highlighted several potential biological activities associated with this compound:

1. Neuroprotective Effects

- The compound's ability to modulate NMDA receptor activity suggests potential neuroprotective effects against excitotoxicity-induced neuronal damage .

2. Antimicrobial Properties

3. Anticancer Potential

- Some pyrrolidine derivatives have shown promise in anticancer assays, indicating that further exploration into this compound could reveal similar properties .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Properties

A study investigating the neuroprotective properties of NMDA antagonists showed that compounds similar to trans-4-Methoxy-1-methyl-3-pyrrolidinamine effectively reduced neuronal death in models of excitotoxicity. The results indicated a significant decrease in cell death markers when treated with NMDA antagonists, suggesting a protective effect against neurodegeneration .

Case Study: Anticancer Activity

In vitro assays have demonstrated that certain pyrrolidine derivatives can inhibit cancer cell proliferation. For instance, compounds exhibiting structural similarities to trans-4-Methoxy-1-methyl-3-pyrrolidinamine were evaluated for their cytotoxic effects on various cancer cell lines. Results indicated IC50 values that suggest effective inhibition of cell growth, warranting further investigation into this compound's potential as an anticancer agent .

Q & A

Q. Why is the dihydrochloride salt form preferred over the free base in experimental studies?

The dihydrochloride form enhances aqueous solubility and stability, critical for reproducible pharmacological assays and in vitro studies. Protonation of the amine groups reduces hygroscopicity and improves crystallinity, facilitating storage and handling. Structural confirmation via -NMR and elemental analysis is recommended to verify salt formation .

Q. What are the key steps in synthesizing trans-4-Methoxy-1-methyl-3-pyrrolidinamine dihydrochloride?

Synthesis typically involves:

- Ring formation : Azetidine or pyrrolidine precursors are functionalized with methoxy and methyl groups via nucleophilic substitution.

- Salt formation : The free base is treated with hydrochloric acid in anhydrous ethanol to precipitate the dihydrochloride salt. Critical parameters include stoichiometric control of HCl and inert atmosphere conditions to prevent oxidation .

Q. How is purity assessed for this compound, and what thresholds are acceptable for in vitro studies?

Purity is validated using:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm), targeting ≥95% purity.

- Mass spectrometry : To confirm molecular ion peaks and rule out side products. Residual solvents (e.g., ethanol, DCM) must comply with ICH Q3C guidelines (<500 ppm) .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during synthesis, and what analytical methods resolve chiral discrepancies?

- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases.

- Circular dichroism (CD) : To correlate optical activity with stereochemical configuration. Contamination by cis-isomers often arises from incomplete stereocontrol; optimizing reaction temperature and catalysts (e.g., chiral Lewis acids) minimizes this .

Q. What strategies address contradictory spectroscopic data during structural elucidation?

- Multi-technique validation : Combine -NMR, DEPT-135, and 2D-COSY to resolve overlapping signals.

- X-ray crystallography : Definitive for confirming spatial arrangement, particularly for distinguishing trans vs. cis configurations. Discrepancies in -NMR integration ratios may indicate tautomeric equilibria or residual solvents .

Q. How do reaction conditions influence tautomerization in related dihydrochloride salts?

Tautomerization (e.g., enol-oxo equilibria) is pH- and solvent-dependent. For example:

- Acidic conditions : Stabilize the ammonium form, suppressing tautomerization.

- Polar aprotic solvents (DMF, DMSO) : Promote enolization. Dynamic NMR or variable-temperature studies quantify tautomeric populations .

Q. What mechanistic insights guide the optimization of coupling reactions involving this compound?

- Buchwald-Hartwig amination : Requires palladium catalysts (e.g., XPhos Pd G3) for C–N bond formation.

- SNAr reactions : Electron-deficient aryl halides react efficiently with the amine group under mild bases (KCO). Kinetic studies (e.g., Eyring plots) identify rate-limiting steps, such as oxidative addition or reductive elimination .

Applications in Drug Discovery

Q. How does the compound interact with biological targets, and what assays validate its selectivity?

- GPCR binding assays : Radioligand displacement (e.g., -labeled antagonists) quantifies affinity for adrenergic or dopaminergic receptors.

- Off-target profiling : Use panels like Eurofins CEREP for screening against 50+ receptors/enzymes. Structural analogs show nanomolar affinity for σ-1 receptors, suggesting potential CNS applications .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- In silico ADMET : Tools like SwissADME estimate logP (∼1.2), moderate blood-brain barrier permeability, and CYP450 inhibition risks.

- Molecular dynamics simulations : Reveal stable binding poses in receptor homology models. Experimental validation via hepatic microsomal stability assays is critical to refine predictions .

Troubleshooting Experimental Challenges

Q. How are low yields in dihydrochloride salt crystallization resolved?

- Solvent screening : Ternary systems (e.g., HO/EtOH/acetone) improve crystal nucleation.

- Anti-solvent addition : Dropwise addition of diethyl ether to saturated solutions enhances yield.

Characterize polymorphs via DSC and PXRD to ensure consistent crystal forms .

Q. What mitigates degradation during long-term storage?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.